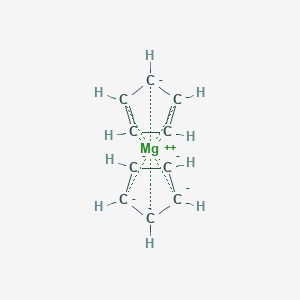

magnesium bis(cyclopenta-1,3-diene)

Description

Structure

3D Structure of Parent

Properties

CAS No. |

1284-72-6 |

|---|---|

Molecular Formula |

C10H10Mg |

Molecular Weight |

154.49 g/mol |

IUPAC Name |

magnesium bis(cyclopenta-1,3-diene) |

InChI |

InChI=1S/2C5H5.Mg/c2*1-2-4-5-3-1;/h2*1-5H;/q2*-1;+2 |

InChI Key |

WGESBNRUPISICS-UHFFFAOYSA-N |

Canonical SMILES |

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Mg+2] |

Other CAS No. |

1284-72-6 |

physical_description |

Off-white powder; [Alfa Aesar MSDS] |

Pictograms |

Flammable; Corrosive |

Synonyms |

bis(cyclopentadienyl)magnesium |

Origin of Product |

United States |

Structural Elucidation and Conformational Analysis of Magnesocene

Solid-State Structural Characterization

The arrangement of atoms and molecules in a crystalline solid is crucial for understanding its physical and chemical properties. d-nb.infolibretexts.org X-ray crystallography has been an indispensable technique for determining the three-dimensional structure of molecules at atomic resolution, providing insights into bond lengths, bond angles, and intermolecular interactions. d-nb.infowikipedia.orgnih.gov

X-ray crystallographic studies have been fundamental in elucidating the solid-state structure of magnesocene. wikipedia.orgwikipedia.orgresearchgate.net These studies have revealed that in the crystalline state, the two cyclopentadienyl (B1206354) (Cp) rings are parallel to each other. researchgate.net The average magnesium-carbon (Mg-C) bond distance has been determined to be approximately 2.30 Å, and the average carbon-carbon (C-C) bond distance within the rings is about 1.39 Å. wikipedia.org The structural data obtained from X-ray diffraction has been crucial for comparing the bonding in magnesocene with other metallocenes and understanding the nature of the metal-ligand interactions. wikipedia.orgresearchgate.net

In the solid state, magnesocene adopts a staggered conformation where the vertices of the two cyclopentadienyl rings are not aligned. wikipedia.orgresearchgate.net This arrangement corresponds to the D₅d point group. wikipedia.org This is in contrast to its gas-phase structure, where the rings are in an eclipsed conformation (D₅h point group). wikipedia.org The staggered conformation is energetically favored in the crystal lattice, a phenomenon also observed in other metallocenes like ferrocene (B1249389) under certain conditions. acs.org

Table 1: Comparison of Magnesocene Conformations

| Phase | Conformation | Point Group |

|---|---|---|

| Solid-State | Staggered | D₅d |

| Gas-Phase | Eclipsed | D₅h |

The introduction of substituents on the cyclopentadienyl rings or the linkage of the two rings via a bridge (ansa-magnesocenophanes) can lead to significant structural distortions. While donor-free magnesocenes like Mg(C₅H₅)₂ generally exhibit a ferrocene-like structure with staggered rings, bulky substituents can cause deviations from this ideal geometry. acs.org For instance, bis[1,2,4-tris(trimethylsilyl)cyclopentadienyl]magnesium adopts a slightly bent sandwich structure due to the steric repulsion between the bulky trimethylsilyl (B98337) groups. acs.org

Magnesocene readily forms adducts with Lewis bases such as amines and tetrahydrofuran (B95107) (THF). acs.orgresearchgate.netdtu.dk The formation of these adducts often leads to significant changes in the coordination of the cyclopentadienyl rings to the magnesium center. researchgate.netdtu.dknih.gov

In the presence of Lewis bases, a "ring slippage" phenomenon is often observed, where one of the cyclopentadienyl rings changes its coordination mode from η⁵ to a lower hapticity, such as η² or η¹. nih.govresearchgate.netnih.gov For example, in the solid-state structure of the bis(THF) adduct of a diphosphanyl-substituted magnesocene, one Cp ligand is η⁵-bonded while the other is η²-bonded. nih.gov Similarly, in the adduct of magnesocene with tetramethylethylenediamine (tmeda), the coordination is η⁵/η¹. uni-saarland.de The extent of this ring slippage is influenced by the donor strength of the Lewis base; stronger donors tend to cause a greater reduction in the hapticity of the Cp ring. nih.govuni-saarland.de

Table 2: Coordination Modes in Magnesocene Adducts

| Adduct | Coordination Mode |

|---|---|

| [Mg(C₅H₅)₂(THF)] | η⁵/η⁵ |

| [Mg(C₅H₅)₂(THF)₂] | η⁵/η¹ |

| [Mg(C₅H₅)₂(diglyme)] | η⁵/η² |

| [Mg(C₅H₅)₂(tmeda)] | η⁵/η¹ |

| Cp₂Mg(NH₂CH(CH(CH₃)₂)₂) | η⁵/η² |

Data sourced from multiple studies. uni-saarland.dewayne.edunih.gov

In magnesocene adducts with primary or secondary amines, hydrogen bonding plays a significant role in determining the final structure. acs.orgwayne.edunih.gov Specifically, N-H···C₅H₅⁻ hydrogen bonds can form between the amine's hydrogen atoms and the electron-rich cyclopentadienyl ring. acs.orgwayne.edunih.gov In the solid-state structure of Cp₂Mg(NH₂CH(CH(CH₃)₂)₂), both intramolecular and intermolecular hydrogen bonds are observed, influencing the packing of the molecules in the crystal lattice. acs.orgnih.gov The formation of these hydrogen bonds can facilitate the self-assembly of molecules into ordered structures. frontiersin.org These interactions are not only structurally significant but also have implications for the reactivity of these compounds, for instance, in chemical vapor deposition processes. acs.orgnih.gov The strength of these hydrogen bonds can be estimated, and they can lead to dynamic processes in solution, such as the exchange between η²- and η⁵-coordinated cyclopentadienyl ligands. wayne.edu

Structural Analysis of Magnesocene Adducts (e.g., with Lewis Bases, Amines, THF)

Gas-Phase Structural Determinations

The structure of magnesocene in the gaseous state, free from the intermolecular forces present in the solid phase, has been a subject of detailed investigation. These studies are crucial for understanding the intrinsic properties of the individual molecule.

Electron Diffraction Studies of Magnesium;cyclopenta-1,3-diene

The data obtained from these studies indicate that in the gas phase, the average magnesium-carbon (Mg-C) bond distance is approximately 2.30 Å. wikipedia.org The carbon-carbon (C-C) bond lengths within the cyclopentadienyl rings are found to be about 1.39 Å. wikipedia.org These bond lengths are quite similar to those determined in the solid state by X-ray crystallography, suggesting that the fundamental bonding characteristics are maintained across different phases.

Table 1: Gas-Phase Electron Diffraction Data for Magnesocene

| Parameter | Bond Length (Å) | Reference |

|---|---|---|

| Mg-C (average) | 2.30 | wikipedia.org |

| C-C (average) | 1.39 | wikipedia.org |

Inter-ring Conformations in Gaseous Magnesocene (e.g., D₅h Eclipsed)

A key structural feature of metallocenes is the relative orientation of the two cyclopentadienyl (Cp) rings. In the gaseous phase, electron diffraction studies have revealed that magnesocene adopts an eclipsed conformation. wikipedia.orgdtu.dk This arrangement, which belongs to the D₅h point group, places the carbon atoms of the two Cp rings directly in line with one another when viewed along the principal axis passing through the magnesium atom. This is in contrast to its solid-state structure, which exhibits a staggered (D₅d) conformation. wikipedia.org The preference for the eclipsed conformation in the gas phase is a significant finding, as it influences the molecule's symmetry and energetic profile.

Theoretical and Computational Structural Modeling

To complement experimental findings and to gain a deeper understanding of the electronic structure and bonding, theoretical and computational methods have been extensively applied to study magnesocene.

Density Functional Theory (DFT) and Ab Initio Calculations for Magnesocene Geometry Optimization

Computational chemistry provides powerful tools for predicting and analyzing molecular structures. mdpi.comarxiv.org Methods like Density Functional Theory (DFT) and ab initio calculations are used to optimize the geometry of molecules by finding the lowest energy arrangement of atoms. cnr.it For magnesocene, these calculations have been employed to investigate its structure, bonding, and reactivity. uni-konstanz.deresearchgate.netnih.gov

DFT studies, often using functionals like B3LYP, have successfully modeled the geometry of magnesocene. cdnsciencepub.com These calculations support the experimental findings of a sandwich structure. Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, have also been utilized to explore the potential energy surface of magnesocene. gaussian.com These computational approaches have been crucial in understanding phenomena such as the structural distortions in magnesocene amine adducts and the thermodynamics of its reactions. acs.org Furthermore, DFT calculations have been instrumental in assessing the potential of magnesocene and its derivatives as electrolytes in magnesium batteries. dtu.dkresearchgate.net

Table 2: Summary of Computational Studies on Magnesocene

| Computational Method | Focus of Study | Key Findings | Reference |

|---|---|---|---|

| DFT (B3LYP) | Geometry and Charge Density Analysis | Confirmed linear geometry and analyzed ligand-core interactions. | cdnsciencepub.com |

| Ab Initio | Structural Dynamics in Chiral ansa-Magnesocene Complexes | Determined varying hapticities of ring ligands depending on the bridge and substituents. | uni-konstanz.de |

| DFT | Electrolyte Stability for Mg Batteries | Investigated electrochemical stability and decomposition pathways. | dtu.dkresearchgate.net |

| DFT (B3LYP-D3/def2-TZVP) | Lewis Acidity of Magnesocenophanes | Showed that Lewis acidity is a function of the tilt of the cyclopentadienyl moieties. | d-nb.info |

Comparative Analysis of Magnesocene Structures with Other Group 2 Metallocenes

The structural properties of magnesocene are often compared with those of other Group 2 metallocenes, such as beryllocene, calcocene, strontiocene, and bariocene, to understand periodic trends. researchgate.net A notable difference among these compounds is the geometry of the Cp-Metal-Cp arrangement. While magnesocene is linear, the heavier Group 2 metallocenes (Ca, Sr, Ba) exhibit a bent structure. cdnsciencepub.comrsc.org

Computational studies have been vital in explaining these structural variations. Topological analysis of the charge density using DFT has shown that in the calcium analogue, the core of the Ca atom is polarized by the cyclopentadienyl ligands, leading to a bent geometry. cdnsciencepub.com In contrast, for magnesocene, the charge concentration in the Mg core remains aligned with the metal-ligand vectors, favoring a linear structure. cdnsciencepub.com Energy decomposition analysis (EDA) suggests that while orbital interactions and dispersion forces favor a bent structure for the heavier metallocenes, the Pauli repulsion term forces magnesocene to adopt a coplanar configuration. rsc.org The increasing involvement of d-orbitals in bonding for the heavier alkaline earth metals is also considered a factor contributing to the bending. rsc.org These comparative studies highlight the subtle interplay of electronic and steric effects that determine the structures of these main-group organometallic compounds.

Electronic Structure and Nature of Bonding in Magnesocene

Characterization of Metal-Ligand Interactions

The interaction between the magnesium center and the cyclopentadienyl (B1206354) rings is a key determinant of magnesocene's structure, reactivity, and properties.

The debate over the precise nature of the magnesium-cyclopentadienyl (Mg-Cp) bond is central to understanding magnesocene. Current time information in Bangalore, IN.researchgate.net While early investigations based on spectral and chemical data suggested a predominantly ionic interaction between a Mg²⁺ cation and two C₅H₅⁻ anions, other experimental and computational studies have highlighted significant covalent contributions. researchgate.netnih.gov

Gas-phase electron diffraction data have been used to argue for a more covalent model. Current time information in Bangalore, IN. However, the high effective local charge on the magnesium atom and the compound's vigorous reactivity compared to the more covalent ferrocene (B1249389) support the presence of highly polar, weak Mg-Cp interactions with substantial ionic character. Current time information in Bangalore, IN.nih.gov The consensus is that the Mg-Cp bond is best described as having a mixed ionic-covalent nature, with the ionic contribution being more significant than in transition metal metallocenes like ferrocene. nih.govscispace.com This dual character influences its chemical behavior, making it a useful reagent in organometallic synthesis. researchgate.net

| Aspect | Evidence for Ionic Character | Evidence for Covalent Character | Source |

|---|---|---|---|

| Reactivity | High reactivity and instability compared to ferrocene, suggesting weak, polar bonds. | Formation of stable sandwich structure. | Current time information in Bangalore, IN. |

| Spectroscopy | Vibrational spectroscopy has provided evidence supporting an ionic model. | Infrared and Raman spectra have also been interpreted in favor of covalent contributions. | researchgate.net |

| Diffraction Studies | - | Gas-phase electron diffraction measurements have been invoked to support a covalent model. | Current time information in Bangalore, IN. |

| Theoretical Calculations | High calculated effective local charge on the Mg atom. | Molecular orbital calculations show orbital overlap and bonding interactions. | Current time information in Bangalore, IN.uni-saarland.de |

Molecular orbital (MO) theory provides a more detailed picture of the bonding in magnesocene. Unlike transition metal metallocenes where d-orbitals play a crucial role, Hartree-Fock calculations have demonstrated that the Mg 3d orbitals are not significantly involved in the metal-ring bonding in magnesocene. Current time information in Bangalore, IN.uni-saarland.de

The primary bonding interactions arise from the overlap of the magnesium's 3s and 3p orbitals with the π molecular orbitals of the cyclopentadienyl rings. uni-saarland.deresearchgate.net Specifically, there is a promotion of the two 3s electrons to the 3pₓ and 3pᵧ orbitals of the magnesium atom, which then interact favorably with the Cp π system. Current time information in Bangalore, IN. This interaction leads to the formation of bonding molecular orbitals that are delocalized over the entire molecule, contributing to the stability of the sandwich structure. The lack of d-orbital participation results in a weaker metal-ring bond compared to ferrocene. Current time information in Bangalore, IN.

Electronic Properties in Substituted Magnesocene Analogues

The electronic properties of magnesocene can be tuned by introducing substituents on the cyclopentadienyl rings. These modifications can significantly influence the electron density at the magnesium center and the strength of the Mg-Cp bond.

The introduction of substituents onto the cyclopentadienyl rings has a discernible impact on the electronic structure and bonding within magnesocene analogues. Electron-donating groups, such as methyl groups, increase the electron density of the Cp rings. This enhanced electron density leads to stronger Mg-Cp bonding, as evidenced by the shorter Mg-Cp centroid distances observed in decamethylmagnesocene compared to the unsubstituted parent compound.

Conversely, the introduction of phosphine (B1218219) substituents can lead to a weakening of the Mg-Cp bonds. nih.gov This is attributed to a combination of steric pressure and an increase in electron density on the magnesium atom through coordination, which in turn weakens the interaction with the cyclopentadienyl rings. nih.gov For instance, in a dimeric phosphine-substituted magnesocene, the Mg-Cp distances are longer than in permethylated magnesocenes. nih.gov

| Substituent Type | Effect on Electron Density of Cp Ring | Effect on Mg-Cp Bond Strength | Example | Source |

|---|---|---|---|---|

| Electron-donating (e.g., -CH₃) | Increases | Strengthens | Decamethylmagnesocene | |

| Phosphine (e.g., -PR₂) | Increases electron density on Mg via coordination | Weakens | 1,1′-bis(diisopropylphosphanyl)magnesocene | nih.gov |

Magnesocenophanes are ansa-metallocenes where the two cyclopentadienyl rings are linked by a bridging group. This structural constraint significantly influences the electronic properties of the magnesium center, particularly its Lewis acidity. The Lewis acidity in this class of compounds is found to be a function of the tilt of the cyclopentadienyl moieties. researchgate.net

Computational studies on a series of [n]magnesocenophanes have shown that as the bridge length decreases, the tilt angle between the Cp rings increases, leading to a more exposed magnesium center. This increased exposure enhances the Lewis acidity of the magnesium atom. This trend is quantified by metrics such as the Fluoride Ion Affinity (FIA) and the Global Electrophilicity Index (GEI), which are predicted to increase with a greater tilt of the cyclopentadienyl rings. For example, C Current time information in Bangalore, IN.magnesocenophane, with a significant tilt, is predicted to be the most Lewis acidic in its series, which correlates with its higher catalytic reactivity in certain reactions.

| Magnesocenophane | Bridge Length | Cp Ring Tilt | Relative Lewis Acidity | Source |

|---|---|---|---|---|

| Current time information in Bangalore, IN.Magnesocenophane | Short | High | High | |

| [n]Magnesocenophanes (n > 1) | Longer | Lower | Lower | researchgate.net |

Synthetic Methodologies and Mechanistic Pathways for Magnesocene

High-Temperature Synthetic Routes

High-temperature methods were among the first developed for the synthesis of magnesocene and typically involve gas-phase reactions at elevated temperatures.

The inaugural synthesis of magnesocene, reported in 1954, utilized the thermal decomposition of a cyclopentadienyl (B1206354) Grignard reagent, specifically cyclopentadienylmagnesiumbromide. uni-saarland.de This process relies on the Schlenk equilibrium, where heating the Grignard reagent in a vacuum shifts the equilibrium to favor the formation of the more volatile magnesocene, which can then be isolated by sublimation. uni-saarland.de While historically significant, this method is often part of the broader context of Grignard reagent chemistry.

Mg + 2 C₅H₆ → Mg(C₅H₅)₂ + H₂ (at 500-600 °C) wikipedia.org

This method is capable of producing significant quantities of magnesocene, with reported production rates of up to one gram per two minutes under optimal conditions. wikipedia.org

The purity and yield of magnesocene produced via the direct high-temperature reaction are highly dependent on the experimental setup. wikipedia.org Key parameters for optimization include the reaction temperature and the flow rate of the cyclopentadiene (B3395910) vapor. A vertical furnace arrangement, where cyclopentadiene is introduced from the top and flows downward over the magnesium, has been shown to be particularly effective, yielding a product with high purity (approaching 100%) and yields greater than 80% based on the cyclopentadiene used. wikipedia.org In contrast, a horizontal setup can lead to lower purity due to the product accumulating and obstructing the gas flow. wikipedia.org The resulting magnesocene is typically a white, fluffy crystalline solid, though larger single crystals can be obtained by carefully controlling the condensation conditions. wikipedia.org

| Parameter | Condition | Expected Outcome |

| Reaction Temperature | 500-600 °C | Facilitates the reaction between cyclopentadiene and magnesium. wikipedia.org |

| Reactant | Freshly distilled monomeric cyclopentadiene | Prevents side reactions from dicyclopentadiene. wikipedia.org |

| Furnace Setup | Vertical | Leads to higher purity and yield (>80%). wikipedia.org |

| Furnace Setup | Horizontal | May result in lower purity due to product accumulation. wikipedia.org |

| Collection | Deposition on cool surfaces | Yields a white, fluffy solid. wikipedia.org |

| Collection | Collection in a solvent-filled flask | Offers a safer way to handle the product. wikipedia.org |

Liquid-Phase Synthetic Routes

To circumvent the harsh conditions of high-temperature synthesis, liquid-phase methods have been developed that proceed at milder temperatures.

Magnesocene can be synthesized from magnesium turnings in a solvent, typically tetrahydrofuran (B95107) (THF), at moderate temperatures, provided a catalyst is present. wikipedia.org Without a catalyst, no reaction is observed between elemental magnesium and cyclopentadiene in THF. wikipedia.org Attempts to use other solvents like diethyl ether, diglyme, or benzene (B151609) in the absence of a catalyst have been unsuccessful, leading only to the polymerization of cyclopentadiene. wikipedia.org

The key to the liquid-phase synthesis is the use of transition metal derivatives as catalysts. wikipedia.org Compounds such as cyclopentadienyltitanium trichloride (B1173362) (CpTiCl₃), titanocene (B72419) dichloride (Cp₂TiCl₂), titanium(III) chloride (TiCl₃), titanium(IV) chloride (TiCl₄), and vanadium(III) chloride (VCl₃) have all been shown to effectively catalyze the formation of magnesocene. wikipedia.org Electron spin resonance studies suggest that the catalytic mechanism proceeds through the formation of a Cp₂TiH₂MgCl intermediate. wikipedia.org This catalytic approach provides a more accessible and less energy-intensive route to magnesocene compared to the high-temperature methods.

| Catalyst | Solvent | Observation |

| CpTiCl₃ | THF | Catalyzes magnesocene formation at mild conditions. wikipedia.org |

| Cp₂TiCl₂ | THF | Shows catalytic activity. wikipedia.org |

| TiCl₃ | THF | Shows catalytic activity. wikipedia.org |

| TiCl₄ | THF | Shows catalytic activity. wikipedia.org |

| VCl₃ | THF | Shows catalytic activity. wikipedia.org |

| None | THF, Diethyl ether, Diglyme, Benzene | No magnesocene formation; polymerization of cyclopentadiene. wikipedia.org |

Catalytic Synthesis from Elemental Magnesium

Mechanistic Studies of Catalytic Pathways (e.g., Cp₂TiH₂MgCl Intermediates)

The synthesis of magnesocene from elemental magnesium and cyclopentadiene in solvents like tetrahydrofuran (THF) does not proceed without a catalyst. wikipedia.org However, the addition of certain transition metal halides can facilitate the reaction under mild conditions. wikipedia.org Catalysts such as cyclopentadienyltitanium trichloride (CpTiCl₃), titanocene dichloride (Cp₂TiCl₂), titanium trichloride (TiCl₃), titanium tetrachloride (TiCl₄), and vanadium trichloride (VCl₃) have been shown to be effective. wikipedia.org

Mechanistic investigations using techniques like electron spin resonance have indicated that the catalytic cycle proceeds through a key intermediate species, formulated as Cp₂TiH₂MgCl. wikipedia.org This intermediate is central to the pathway that enables the formation of magnesocene from its elemental constituents under conditions where the direct reaction is not feasible. wikipedia.org

Grignard-Type Approaches and Related Organomagnesium Chemistry

Grignard-type reagents are fundamental to several synthetic routes for magnesocene. The first reported synthesis involved the thermal decomposition of the cyclopentadienyl Grignard reagent, CpMgX. wikipedia.org Another common pathway involves the metalation of cyclopentadiene using pre-formed alkylmagnesium reagents (Grignard reagents). d-nb.info Furthermore, magnesocene itself exists in a dynamic equilibrium with its corresponding Grignard-type half-sandwich compound, CpMgX, in the presence of magnesium halides (MgX₂), a phenomenon known as the Schlenk equilibrium. wikipedia.orgnih.gov

A significant advancement in the synthesis of magnesocene precursors is the in situ Grignard Metalation Method (iGMM). thieme-connect.comthieme-connect.com This one-pot procedure offers a straightforward and convenient route to cyclopentadienylmagnesium bromides, avoiding the need for harsh conditions like high temperatures (approx. 500°C) or the use of hazardous, pyrophoric activated magnesium (e.g., Rieke magnesium). d-nb.infothieme-connect.comthieme-connect.com

The iGMM protocol involves the addition of an activator, such as bromoethane, to a suspension of standard magnesium turnings and cyclopentadiene in an ethereal solvent like diethyl ether at around 0°C. d-nb.infothieme-connect.com This process smoothly yields heteroleptic dinuclear adducts of cyclopentadienylmagnesium bromide, such as [(Et₂O)Mg(Cp)(μ-Br)]₂. d-nb.inforesearchgate.netresearchgate.netnih.gov The method has been successfully applied to produce both unsubstituted and substituted cyclopentadienylmagnesium bromides. d-nb.info

Table 1: Overview of the in situ Grignard Metalation Method (iGMM)

| Feature | Description | Source(s) |

| Principle | One-pot synthesis where a Grignard reagent is formed in situ to deprotonate a pro-ligand. | d-nb.inforesearchgate.net |

| Reactants | Magnesium turnings, cyclopentadiene (or substituted derivative), bromoethane. | d-nb.infonih.gov |

| Solvent | Ethereal solvents, typically diethyl ether (Et₂O). | d-nb.infothieme-connect.com |

| Conditions | Mild conditions, typically starting at 0°C. | d-nb.info |

| Product | Heteroleptic cyclopentadienylmagnesium bromides, e.g., [(Et₂O)Mg(CpR)(μ-Br)]₂. | d-nb.inforesearchgate.net |

| Advantages | Avoids high temperatures and pre-activated, pyrophoric magnesium. | d-nb.infothieme-connect.comthieme-connect.com |

Cyclopentadienylmagnesium halide systems are governed by the Schlenk equilibrium, where the heteroleptic "Grignard" species (CpMgX) coexists with its homoleptic counterparts, magnesocene (MgCp₂) and magnesium dihalide (MgX₂). wikipedia.orgnih.govacs.org

2 CpMgX ⇌ MgCp₂ + MgX₂ wikipedia.org

This equilibrium is dynamic and highly dependent on factors like temperature and the solvent environment. d-nb.inforesearchgate.net For instance, studies on silyl-substituted cyclopentadienylmagnesium bromide, [(Et₂O)Mg(CpTIPS)(μ-Br)]₂, in a non-coordinating solvent like toluene (B28343) show that increasing the temperature shifts the equilibrium toward the formation of the homoleptic products, [Mg(CpTIPS)₂] and magnesium bromide, a shift driven largely by entropic factors. d-nb.info

In coordinating ethereal solvents, the situation is further complicated by solvation, leading to the coexistence of various mononuclear species such as [(Et₂O)₂Mg(CpTIPS)Br], [(Et₂O)nMg(CpTIPS)₂], and [(Et₂O)₂MgBr₂]. d-nb.inforesearchgate.netnih.gov By carefully controlling the conditions in diethyl ether, thermodynamic parameters for the equilibrium have been determined. researchgate.netnih.gov

Unlike the associative mechanism often proposed for the Schlenk equilibrium of alkyl and aryl Grignard reagents, evidence suggests a dissociative mechanism for cyclopentadienylmagnesium systems. d-nb.infothieme-connect.com This is supported by the low electrical conductivity of magnesocene solutions in ethers, which indicates dissociation into ionic species. d-nb.infothieme-connect.com

Table 2: Thermodynamic Data for Schlenk Equilibrium in Diethyl Ether

| Parameter | Value | Source(s) |

| Reaction Enthalpy (ΔH) | -11.5 kJ mol⁻¹ | researchgate.netnih.gov |

| Reaction Entropy (ΔS) | 60 J mol⁻¹ K⁻¹ | researchgate.netnih.gov |

Solvation Effects in Magnesocene Synthesis

The choice of solvent plays a critical role in the synthesis and structure of magnesocene and its derivatives. nih.govacs.org The interaction between the magnesium center and solvent molecules (solvation) can dictate the nature of the product obtained. d-nb.infoacs.org For example, using diethyl ether in the iGMM synthesis tends to yield crystalline products, whereas substituting it with THF often results in oils. thieme-connect.com

Ethereal solvents like THF and diethyl ether coordinate to the magnesium atom, forming adducts. d-nb.info This coordination influences the Schlenk equilibrium by favoring the formation of solvated mononuclear species. d-nb.infonih.gov Detailed NMR studies have demonstrated the complexation of magnesocene with THF, revealing an equilibrium between different solvated forms, such as [(thf)₂MgCp₂] and [(thf)₃MgCp₂]. d-nb.info

The strength of the solvent as a Lewis base is also crucial. Very strong donors like dimethyl sulfoxide (B87167) (DMSO) can induce complete charge separation, forming solvent-separated ion pairs, [Mg(dmso)₆]²⁺ and 2[Cp]⁻. d-nb.inforesearchgate.net In the case of bridged magnesocenes (ansa-metallocenes), solvent coordination can significantly alter the molecular geometry, causing an increase in the tilt angle between the cyclopentadienyl rings and even a change in the ring's coordination mode (hapticity) from η⁵ to η¹ or η². d-nb.inforesearchgate.netnih.gov

Synthesis of Magnesocene Adducts with Donor Ligands

Magnesocene is a Lewis acidic compound that readily forms adducts with a wide range of Lewis bases, particularly those containing nitrogen and oxygen donor atoms. wayne.eduuni-saarland.deresearchgate.net These adducts are typically synthesized by simply dissolving magnesocene in a non-coordinating solvent like toluene and adding the desired ligand. wayne.eduuni-saarland.de

The coordination of donor ligands can have a profound effect on the structure of the magnesocene molecule. A common consequence is "ring slippage," where one or both of the cyclopentadienyl ligands change their hapticity from the typical η⁵ coordination to a lower hapticity like η² or η¹. d-nb.infouni-saarland.deresearchgate.net For example, the bis(tetrahydrofuran) adduct, Cp₂Mg(thf)₂, features one η⁵- and one η²-coordinated cyclopentadienyl ligand. nih.gov Similarly, adducts with ligands like dimethoxyethane (DME) and tetramethylethylenediamine (TMEDA) also show changes in hapticity. researchgate.net

Amine adducts have been extensively studied. wayne.eduuni-saarland.de Some of these adducts exhibit notable stability due to intramolecular hydrogen bonding between the N-H protons of the amine and the π-system of the cyclopentadienyl ring. uni-saarland.de This added stability can allow certain amine adducts to be sublimed without decomposition or loss of the ligand, a property not typically observed for other adducts like Cp₂Mg(thf)₂. uni-saarland.de In solution, these adducts often exist in a fast exchange equilibrium, as observed by NMR spectroscopy. wayne.edu

Table 3: Structural Features of Selected Magnesocene Adducts

| Adduct | Donor Ligand(s) | Cp Hapticity | Key Structural Feature | Source(s) |

| Cp₂Mg(thf)₂ | 2 Tetrahydrofuran (THF) | η⁵ / η² | One Cp ring slips to η² coordination. | nih.gov |

| Cp₂Mg(dme) | 1,2-Dimethoxyethane (DME) | η⁵ / η² | One Cp ring slips to η² coordination. | researchgate.net |

| Cp₂Mg(diglyme) | Diethyleneglycoldimethylether | η⁵ / η¹ | One Cp ring slips to η¹ coordination. | researchgate.net |

| Cp₂Mg(H₂NBn)₂ | 2 Benzylamine (B48309) | η⁵ / η² | One Cp ring slips to η²; stabilized by N-H···Cp interactions. | wayne.eduuni-saarland.de |

| [Mg(Cp)(PMDTA)]⁺[Cp]⁻ | Pentamethyldiethylenetriamine | η⁵ (cation) | Forms a solvent-separated ion pair. | researchgate.net |

Advanced Synthetic Strategies for Substituted and Bridged Magnesocenes

Beyond the parent compound, advanced synthetic strategies have been developed to access more complex magnesocene derivatives with tailored properties. These include magnesocenes with substituted cyclopentadienyl rings and those where the two rings are covalently linked, known as bridged magnesocenes or magnesocenophanes.

Substituted Magnesocenes: The introduction of substituents onto the cyclopentadienyl rings allows for the fine-tuning of the electronic and steric properties of the resulting metallocene. A common route involves the synthesis of a substituted cyclopentadienyl lithium or sodium salt, which is then reacted with a magnesium source. For example, 1,1'-diphosphanyl-substituted magnesocenes, which are valuable as metal-containing ligands, are prepared by reacting a lithium phosphanylcyclopentadienide with dibutylmagnesium (B73119). nih.gov Alternatively, the iGMM approach can be used to create substituted cyclopentadienylmagnesium halides, which can then be converted to the corresponding symmetric magnesocene via the Schlenk equilibrium. d-nb.info

Bridged Magnesocenes (Magnesocenophanes): In these ansa-metallocenes, the two cyclopentadienyl rings are connected by a molecular bridge. nih.govuni-saarland.de The standard synthesis involves a two-step process: first, the neutral bridged di(cyclopentadienyl) ligand system (the ansa-ligand) is prepared, and second, this ligand is deprotonated and metalated using a strong magnesium base like dibutylmagnesium. nih.govuni-saarland.deresearchgate.net A variety of bridging units have been incorporated, including sila- ([SiR₂]) and carba- ([CR₂]) bridges of different lengths, leading to d-nb.info- and researchgate.netmagnesocenophanes. nih.govuni-saarland.de

Due to their high Lewis acidity and often poor solubility in non-polar solvents, magnesocenophanes are typically isolated as adducts with donor solvents like THF. nih.govuni-saarland.de These bridged compounds are not just structural curiosities; they serve as important reagents for transferring the bridged ligand system to other metals, particularly transition metals. uni-saarland.de Furthermore, they have demonstrated potential as catalysts, for instance, in the dehydrocoupling of amine boranes. nih.govuni-saarland.ded-nb.info

Preparation of Magnesocenophanes

Magnesocenophanes are a class of ansa-metallocenes where the two cyclopentadienyl rings are linked by a bridge. The synthesis of these constrained-geometry magnesium complexes has been a subject of significant research interest, particularly for their application as catalysts and as precursors for ring-opening polymerization. researchgate.netnih.govacs.org

A general and effective route for the preparation of carba Current time information in Bangalore, IN.magnesocenophanes involves the deprotonation of neutral ansa-ligands using an organomagnesium reagent. researchgate.netresearchgate.net Specifically, symmetrically and asymmetrically substituted carba Current time information in Bangalore, IN.magnesocenophanes are synthesized by reacting the corresponding bis(cyclopentadienyl)alkane or similar bridged ligand with dibutylmagnesium in a hydrocarbon solvent like hexane. researchgate.netd-nb.info This reaction proceeds via a deprotonation mechanism, yielding the desired magnesocenophane as a highly air-sensitive, colorless solid. researchgate.net

The synthesized magnesocenophanes have been extensively characterized using various spectroscopic and diffraction techniques, including ¹H and ¹³C{¹H} NMR spectroscopy and single-crystal X-ray diffraction (SC-XRD). researchgate.netnih.govd-nb.info The solid-state structures of many of these compounds, often as their dimethoxyethane (dme) or tetrahydrofuran (THF) adducts, confirm the η⁵/η⁵ coordination mode of the cyclopentadienyl rings to the magnesium center. d-nb.info

Several novel carba Current time information in Bangalore, IN.magnesocenophanes have been prepared using this methodology, including those with cycloalkylidene bridges. acs.org These compounds serve as important precursors for the synthesis of polyferrocenylmethylenes (PFM) through ring-opening transmetalation polymerization (ROTP). researchgate.netnih.gov The substitution pattern on the bridge and the cyclopentadienyl rings can be varied to fine-tune the properties of the resulting polymers. nih.gov

Table 1: Synthesis of Various Carba Current time information in Bangalore, IN.magnesocenophanes

| Precursor ansa-Ligand | Reagent | Product |

|---|---|---|

| 2,2'-bis(cyclopentadienyl)butane | Dibutylmagnesium | carba Current time information in Bangalore, IN.magnesocenophane (2a) |

| 2,2'-bis(cyclopentadienyl)pentane | Dibutylmagnesium | carba Current time information in Bangalore, IN.magnesocenophane (2b) |

| 2,2'-bis(cyclopentadienyl)hex-5-ene | Dibutylmagnesium | carba Current time information in Bangalore, IN.magnesocenophane (2c) |

| 2,2'-(cyclopentadienyl)(methylcyclopentadienyl)propane | Dibutylmagnesium | carba Current time information in Bangalore, IN.magnesocenophane (2d) |

| 1,1'-bis(cyclopentadienyl)cyclobutane | Dibutylmagnesium | carba Current time information in Bangalore, IN.magnesocenophane (2e) |

| 1,1'-bis(cyclopentadienyl)cyclopentane | Dibutylmagnesium | carba Current time information in Bangalore, IN.magnesocenophane (2f) |

| 2,2'-bis(cyclopentadienyl)propane | Dibutylmagnesium | Not specified |

Data sourced from references researchgate.netd-nb.info.

Synthesis of Mixed Cyclopentadienyl and Amido Ligand Magnesium Complexes

The synthesis of magnesium complexes bearing both cyclopentadienyl (Cp) and amido ligands has been explored to create structural models for species potentially important in chemical vapor deposition (CVD) processes and as catalysts. acs.org Until recently, there was a lack of crystallographically characterized examples of such mixed-ligand complexes. acs.org

Two primary synthetic strategies have been successfully employed. The first involves the direct reaction of magnesocene (Cp₂Mg) with primary or secondary amines or anilines in a suitable solvent like tetrahydrofuran. acs.org For instance, the reaction of Cp₂Mg with 2,6-diisopropylaniline (B50358) in THF has been reported to yield a mixed-ligand complex. acs.org

A more versatile method involves the use of a cyclopentadienylmagnesium methyl precursor, [CpMgMe(Et₂O)]₂. This dimeric complex readily reacts with a variety of primary and secondary amines, as well as anilines, in diethyl ether to afford the corresponding dimeric amido complexes. acs.orgacs.org The nature of the resulting complex, whether monomeric or dimeric, is influenced by the steric bulk of the substituents on the nitrogen atom and the presence of coordinating solvents or pendant Lewis base functionalities. acs.org

For example, the reaction of [CpMgMe(Et₂O)]₂ with amines such as diphenylamine, diisopropylamine, and 2,6-diisopropylaniline leads to the formation of dimeric complexes with Mg₂N₂ cores. acs.orgacs.org In these structures, each magnesium atom is typically coordinated to one η⁵-cyclopentadienyl ligand and two bridging amido ligands. acs.org In contrast, the use of a chelating ligand, such as 2,5-bis(dimethylaminomethyl)pyrrole, results in a monomeric magnesium pyrrolato complex. acs.orgacs.org

The synthesis of mixed cyclopentadienyl and amidinate ligand magnesium complexes has also been reported. These are prepared by treating [CpMgMe(Et₂O)]₂ with N,N'-disubstituted amidines in diethyl ether or tetrahydrofuran, yielding monomeric amidinate complexes. researchgate.net

Table 2: Synthesis of Mixed Cyclopentadienyl and Amido/Amidinate Ligand Magnesium Complexes

| Magnesium Precursor | Amine/Amidine | Product | Yield (%) |

|---|---|---|---|

| [CpMgMe(Et₂O)]₂ | Diphenylamine | [CpMg(NPh₂)]₂ | 83 |

| [CpMgMe(Et₂O)]₂ | 3-Amino-2,4-dimethylpentane | [CpMg(NHCH(CH(CH₃)₂)₂)]₂ | 75 |

| [CpMgMe(Et₂O)]₂ | 2,6-Diisopropylaniline | [CpMg(NHⁱPr₂C₆H₃)]₂ | 61 |

| [CpMgMe(Et₂O)]₂ | N-Isopropylbenzylamine | [CpMg(N(ⁱPr)(CH₂Ph))]₂ | 62 |

| [CpMgMe(Et₂O)]₂ | Diisopropylamine | [CpMg(NⁱPr₂)]₂ | 81 |

| [CpMgMe(Et₂O)]₂ | N,N,N'-Trimethylethylenediamine | [CpMg(MeNCH₂CH₂NMe₂)]₂ | 76 |

| [CpMgMe(Et₂O)]₂ | 2,5-bis(dimethylaminomethyl)pyrrole | [CpMg(Et₂O)(η²-Me₂NCH₂(C₄H₂N)CH₂NMe₂)] | 70 |

| [CpMgMe(Et₂O)]₂ | N,N′-Bis(2,6-diisopropylphenyl)(tert-butyl)amidine | [CpMg(η²-tBuC(N(2,6-iPr₂C₆H₃))₂] | 87 |

| [CpMgMe(Et₂O)]₂ | N,N′-Bis(2,4,6-trimethyl-phenyl)(tert-butyl)amidine | [CpMg(η²-tBuC(N(2,4,6-Me₃C₆H₂))₂)(THF)] | 76 |

Data sourced from references acs.orgacs.orgresearchgate.net.

Table 3: Compound Names

| Compound Name |

|---|

| Magnesium;cyclopenta-1,3-diene |

| Magnesocene |

| Dibutylmagnesium |

| carba Current time information in Bangalore, IN.magnesocenophane |

| 2,2'-bis(cyclopentadienyl)butane |

| 2,2'-bis(cyclopentadienyl)pentane |

| 2,2'-bis(cyclopentadienyl)hex-5-ene |

| 2,2'-(cyclopentadienyl)(methylcyclopentadienyl)propane |

| 1,1'-bis(cyclopentadienyl)cyclobutane |

| 1,1'-bis(cyclopentadienyl)cyclopentane |

| 2,2'-bis(cyclopentadienyl)propane |

| Dimethoxyethane |

| Tetrahydrofuran |

| [CpMgMe(Et₂O)]₂ |

| 2,6-diisopropylaniline |

| Diphenylamine |

| Diisopropylamine |

| 3-Amino-2,4-dimethylpentane |

| N-Isopropylbenzylamine |

| N,N,N'-Trimethylethylenediamine |

| 2,5-bis(dimethylaminomethyl)pyrrole |

| N,N′-Bis(2,6-diisopropylphenyl)(tert-butyl)amidine |

| N,N′-Bis(2,4,6-trimethyl-phenyl)(tert-butyl)amidine |

Reactivity Profiles and Transformation Pathways of Magnesocene

Ligand Exchange and Transmetalation Reactions

The labile nature of the Mg-Cp bond in magnesocene allows for facile ligand exchange and transmetalation reactions, positioning it as a key precursor for a range of other organometallic compounds.

Magnesocene readily undergoes a ligand exchange reaction with magnesium halides (MgX₂, where X is a halide) in a tetrahydrofuran (B95107) (THF) solution. wikipedia.orgwikiwand.com This reaction results in the formation of cyclopentadienyl (B1206354) magnesium halide (CpMgX), a half-sandwich compound. wikipedia.org The equilibrium for this reaction is represented as follows:

MgCp₂ + MgX₂ ⇌ 2 CpMgX wikipedia.orgwikiwand.com

These resulting half-sandwich halides are valuable starting materials for the synthesis of substituted cyclopentadienes. wikipedia.org

A significant application of magnesocene is its role as a cyclopentadienyl transfer agent in the synthesis of transition metal metallocenes. wikipedia.orgacs.org This transmetalation reaction involves the reaction of magnesocene with a transition metal dichloride (MCl₂), leading to the formation of the corresponding transition metal metallocene (MCp₂) and magnesium chloride (MgCl₂). wikipedia.org This method serves as an important route for the synthesis of d- and f-block metallocene complexes. acs.orgnih.gov

The general reaction is:

MgCp₂ + MCl₂ → MCp₂ + MgCl₂ wikipedia.orgwikiwand.com

This synthetic strategy has been successfully employed for the preparation of a variety of metallocenes, including those of the group 4 elements (such as titanium, zirconium, and hafnium) and even group 15 elements like antimony.

Table 1: Examples of Transition Metal Metallocene Synthesis from Magnesocene

| Transition Metal Dichloride (MCl₂) | Resulting Metallocene (MCp₂) | Reference |

| TiCl₄ | Titanocene (B72419) dichloride (Cp₂TiCl₂) | wikiwand.com |

| VCl₃ | Vanadocene dichloride (Cp₂VCl₂) | wikiwand.com |

| SbCl₃ | Stibonocene chloride (Cp₂SbCl) | nih.gov |

Magnesocene is a key component in the Schlenk equilibrium, a dynamic equilibrium that occurs in solutions of Grignard-type reagents. acs.orgwikipedia.org In the context of cyclopentadienyl magnesium compounds, this equilibrium involves the interconversion between magnesocene (MgCp₂) and the heteroleptic half-sandwich compound, cyclopentadienyl magnesium halide (CpMgX). acs.orgnih.gov The position of this equilibrium is influenced by factors such as the solvent, temperature, and the nature of the substituents. wikipedia.org

The equilibrium can be represented as:

2 CpMgX ⇌ MgCp₂ + MgX₂ wikipedia.org

This equilibrium underscores the dynamic nature of magnesocene in solution, where it coexists with its half-sandwich counterpart. nih.govd-nb.info The equilibrium can be shifted; for instance, the addition of dioxane can precipitate MgX₂(dioxane)₂, driving the equilibrium towards the formation of the dialkylmagnesium compound (in this case, magnesocene). wikipedia.org

Reactions with Inorganic and Organometallic Substrates

The high reactivity of magnesocene also extends to its interactions with inorganic and organometallic substrates, particularly with semiconductor surfaces, which is an area of active research.

Magnesocene is an attractive precursor for applications in the semiconductor industry, such as chemical vapor deposition and doping, due to its high reactivity. wikipedia.orgwikiwand.com Its interaction with semiconductor surfaces, such as silicon (100), has been the subject of theoretical investigation to understand the initial stages of thin film deposition. nih.govresearchgate.net

Density Functional Theory (DFT) calculations have been employed to investigate the reaction mechanisms of magnesocene with a hydrogenated Si(100)-(2x1) surface. nih.govresearchgate.net These studies compare the reactivity with both hydrogenated and hydroxylated silicon surfaces to determine the more favorable initial reaction pathway for processes like atomic layer deposition of magnesium oxide (MgO). nih.gov

The research indicates that the reaction of bis(cyclopentadienyl)magnesium with a hydroxyl-terminated Si surface is both kinetically and thermodynamically more favorable than with a hydrogen-terminated Si surface. nih.govresearchgate.net

Table 2: Calculated Energetics for Magnesocene Reaction on Si(100) Surfaces

| Reaction Surface | Overall Reaction Energy | Activation Barrier | Favorable Nature | Reference |

| Hydrogenated Si(100) | Less Favorable | Higher | Less Favorable | nih.gov |

| Hydroxylated Si(100) | More Favorable | Lower | More Favorable | nih.gov |

These theoretical findings provide fundamental insights into the surface chemistry of magnesocene, which is crucial for controlling the growth of magnesium-containing thin films on silicon substrates.

Interactions with Semiconductor Surfaces (e.g., Si(100))

Reactivity with Organic Substrates and Ligand Modification

Magnesocene readily reacts with primary and secondary amines at ambient temperature to form stable amine adducts. acs.orgresearchgate.net These reactions typically afford the adducts in good to excellent yields. acs.orgresearchgate.net A variety of amines have been used, including isopropylamine, tert-butylamine, benzylamine (B48309), cyclohexylamine, diethylamine, dibenzylamine, and dicyclohexylamine. acs.orgresearchgate.net

The stability of these adducts is noteworthy, with many being sublimable under reduced pressure without significant decomposition. acs.orgmocvd-precursor-encyclopedia.de For example, the adduct with 3-amino-2,4-dimethylpentane can be sublimed at 60 °C and 0.05 Torr. acs.org However, the stability can be influenced by the nature of the amine. The benzylamine adduct, for instance, tends to decompose upon attempted sublimation. acs.orgresearchgate.net

| Amine | Adduct | Yield (%) | Sublimation Behavior |

| 3-amino-2,4-dimethylpentane | Cp₂Mg(NH₂CH(CH(CH₃)₂)₂) | 91 | Sublimable at 60 °C/0.05 Torr acs.org |

| Isopropylamine | Cp₂Mg(NH₂iPr) | 80 | Most adducts sublimable under 100 °C/0.05 Torr acs.org |

| tert-Butylamine | Cp₂Mg(NH₂tBu) | 67 | Most adducts sublimable under 100 °C/0.05 Torr acs.org |

| Benzylamine | Cp₂Mg(NH₂CH₂Ph) | 80 | Decomposes upon sublimation acs.orgresearchgate.net |

| Cyclohexylamine | Cp₂Mg(NH₂(C₆H₁₁)) | 93 | Most adducts sublimable under 100 °C/0.05 Torr acs.org |

| Diethylamine | Cp₂Mg(NHEt₂) | 84 | Most adducts sublimable under 100 °C/0.05 Torr acs.org |

| Dibenzylamine | Cp₂Mg(NH(CH₂Ph)₂) | 86 | Most adducts sublimable under 100 °C/0.05 Torr acs.org |

| Dicyclohexylamine | Cp₂Mg(NH(C₆H₁₁)₂) | 84 | Most adducts sublimable under 100 °C/0.05 Torr acs.org |

| N-isopropylbenzylamine | Cp₂Mg(NH(iPr)(CH₂Ph)) | 91 | Most adducts sublimable under 100 °C/0.05 Torr acs.org |

Table created based on data from multiple sources. acs.orgresearchgate.netmocvd-precursor-encyclopedia.deacs.org

Magnesocene can be utilized in reactions with organic halides to generate substituted cyclopentadienes. This reactivity stems from the ability of magnesocene to undergo ligand exchange reactions with magnesium halides (MgX₂) to form half-sandwich compounds, CpMgX, in solvents like tetrahydrofuran (THF). wikiwand.com These cyclopentadienylmagnesium halides are essentially Grignard reagents and serve as valuable intermediates for the functionalization of the cyclopentadienyl ring. acs.org

The reaction of these CpMgX species with organic halides (R-X) leads to the formation of substituted cyclopentadienes (Cp-R) and magnesium dihalide (MgX₂). This provides a synthetic route to a wide range of functionalized cyclopentadienyl ligands, which are important building blocks in organometallic chemistry and catalysis. The choice of the organic halide allows for the introduction of various functional groups onto the cyclopentadienyl ring, enabling the synthesis of tailored ligands for specific applications.

Gas-Phase Reactivity of Ionized Magnesocene Complexesresearchgate.net

The study of the gas-phase chemistry of magnesocene and its fragments provides fundamental insights into the intrinsic properties and reactivity of these organometallic species, free from solvent effects. Techniques such as tandem mass spectrometry and selected-ion flow tube (SIFT) mass spectrometry have been instrumental in exploring the decomposition pathways and ion-molecule reactions of ionized magnesocene complexes. acs.orgacs.orgcollectionscanada.gc.ca These studies typically involve generating ions from magnesocene vapor via electron impact ionization and examining their subsequent behavior under controlled conditions. collectionscanada.gc.caresearchgate.net

The primary ions generated from magnesocene are the full-sandwich cation, [Mg(C₅H₅)₂]⁺, the half-sandwich cation, [Mg(C₅H₅)]⁺, and the bare magnesium ion, Mg⁺. collectionscanada.gc.ca The relative abundance of these ions can be controlled by varying the electron energy during the ionization process. collectionscanada.gc.ca

Decomposition Pathways

Once formed, ionized magnesocene complexes can undergo unimolecular decomposition, especially when they possess sufficient internal energy. The half-sandwich cation, [Mg(C₅H₅)]⁺, has been a particular focus of these investigations.

Metastable [Mg(C₅H₅)]⁺ ions are observed to decompose through two primary channels:

Metal-Ligand Dissociation: This involves the loss of the cyclopentadienyl ligand to form the bare magnesium ion, Mg⁺. acs.orgacs.orgacs.org

Hydrogen Atom Elimination: This pathway leads to the formation of the [C₅H₄Mg]⁺ ion. acs.orgacs.orgacs.org

When subjected to collisional activation with an inert gas, the [Mg(C₅H₅)]⁺ ion undergoes more extensive fragmentation. These collision-induced dissociation (CID) experiments reveal further breakdown of the cyclopentadienyl ring structure. acs.orgacs.orgacs.org High-level ab initio calculations have been performed to understand the structure and energetics of these fragment ions. acs.org The binding energy between the magnesium ion and the cyclopentadienyl radical (Cp•) in the [Mg(C₅H₅)]⁺ complex has been calculated to be a significant 74.0 kcal/mol. acs.org

| Precursor Ion | Decomposition Type | Product Ions | Observations |

| [Mg(C₅H₅)]⁺ | Metastable Decomposition | Mg⁺[C₅H₄Mg]⁺ | Occurs spontaneously due to internal energy. acs.orgacs.org |

| [Mg(C₅H₅)]⁺ | Collisional Activation | [C₃H₃Mg]⁺[C₃H₂Mg]⁺ | Induced by collisions with an inert gas, leading to further fragmentation of the ligand. acs.orgacs.org |

| [Mg(C₅H₅)₂]⁺ | Injection into Flow Tube | [Mg(C₅H₅)]⁺ | Approximately 75% of the full-sandwich cation fragments to the half-sandwich upon injection. collectionscanada.gc.ca |

| [Mg(C₅H₅)]⁺ | Injection into Flow Tube | Mg⁺ | Approximately 18% of the half-sandwich cation fragments to the bare Mg⁺ ion upon injection. collectionscanada.gc.ca |

Ion-Molecule Reactions

The reactivity of ionized magnesocene complexes with various neutral molecules has been systematically investigated, revealing a strong dependence on the degree of ligation of the magnesium center.

Reactivity of the Full-Sandwich Cation, [Mg(C₅H₅)₂]⁺

The full-sandwich magnesocene cation is remarkably unreactive in the gas phase. collectionscanada.gc.cayorku.ca Its structure, with the magnesium ion shielded by two cyclopentadienyl rings, sterically hinders interactions with neutral molecules.

With Saturated Hydrocarbons: No reaction is observed between [Mg(C₅H₅)₂]⁺ and saturated hydrocarbons. The measured rate constant is exceedingly low (k < 10⁻¹³ cm³ molecule⁻¹ s⁻¹), indicating a complete shutdown of ligation efficiency compared to the less-ligated magnesium ions. collectionscanada.gc.ca

With Small Inorganic Ligands: Similarly, no ligation reactions were observed with a range of small inorganic molecules, including H₂, N₂, O₂, CO, NO, CO₂, N₂O, and NO₂. yorku.ca

Ligand Switching: A notable exception to its inertness is its reaction with ammonia (B1221849) (NH₃) and water (H₂O). In these cases, fast bimolecular ligand-switching reactions occur. This indicates that ammonia and water bind more strongly to the [Mg(C₅H₅)]⁺ core than the second cyclopentadienyl ligand does. yorku.ca

Reactivity of the Half-Sandwich Cation, [Mg(C₅H₅)]⁺

In stark contrast to the full-sandwich cation, the half-sandwich [Mg(C₅H₅)]⁺ cation is significantly more reactive. The presence of a single cyclopentadienyl ligand substantially enhances the efficiency of further ligation with other molecules. collectionscanada.gc.cayorku.ca

With Saturated Hydrocarbons: Ligation is observed, with the reaction rate increasing with the size of the hydrocarbon. collectionscanada.gc.ca Theoretical calculations suggest that the interaction is primarily an end-on, electrostatic attraction. collectionscanada.gc.ca

With Small Inorganic Ligands: The initial ligation with many small inorganic molecules is rapid (k > 5 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹). This holds true for NH₃, H₂O, CO, NO, CO₂, N₂O, and NO₂. Reactions with H₂, N₂, and O₂ are, however, not observed. yorku.ca For several of these ligands (CO, NO, NH₃, H₂O, CO₂, and N₂O), the addition of multiple molecules (higher-order ligation) is also seen. yorku.ca

With Cyanides: When reacting with hydrogen cyanide and cyanoacetylene, the chemistry is dominated by sequential ligation, where multiple ligand molecules add to the magnesium center. acs.org

| Reactant Ion | Neutral Reagent | Reactivity / Observation | **Rate Constant (k) (cm³ molecule⁻¹ s⁻¹) ** |

| [Mg(C₅H₅)₂]⁺ | Saturated Hydrocarbons | No Reaction | < 10⁻¹³ collectionscanada.gc.ca |

| [Mg(C₅H₅)₂]⁺ | H₂, N₂, O₂, CO, NO, etc. | No Ligation | Not Observed yorku.ca |

| [Mg(C₅H₅)₂]⁺ | NH₃, H₂O | Ligand Switching | Fast yorku.ca |

| [Mg(C₅H₅)]⁺ | Saturated Hydrocarbons | Ligation, rate increases with size | ≥ 7 × 10⁻¹² (for propane (B168953) and larger) collectionscanada.gc.ca |

| [Mg(C₅H₅)]⁺ | NH₃, H₂O, CO, NO, etc. | Rapid Ligation | > 5 × 10⁻¹¹ yorku.ca |

| [Mg(C₅H₅)]⁺ | H₂, N₂, O₂ | No Reaction | Not Observed yorku.ca |

| Mg⁺ | Methane, Ethane | No Reaction | < 10⁻¹³ collectionscanada.gc.ca |

| Mg⁺ | Ammonia (NH₃) | Slow Ligation | 4 × 10⁻¹² yorku.ca |

The systematic investigation of these gas-phase reactions highlights a clear trend: double ligation of the magnesium ion with cyclopentadienyl ligands effectively shuts down reactivity, while single ligation substantially enhances it. collectionscanada.gc.cayorku.ca This demonstrates the profound effect of ligand coordination on the chemical behavior of the metal center.

Advanced Applications and Emerging Research Directions

Catalysis in Organic and Inorganic Synthesis

Polymerization Catalysis

Magnesocene has found utility as a catalyst in the synthesis of specialty polymers, particularly in the stereoregular polymerization of polyolefins. pmarketresearch.com While not as prevalent as transition metal catalysts, its application in this area is a subject of ongoing research. Furthermore, derivatives of magnesocene have been explored in the context of polymerization. For instance, magnesium bis(amidinate) complexes, which can be synthesized from magnesocene, have been investigated for polymerization reactions. acs.org The development of magnesium-based catalysts is also crucial for creating nanocomposites, such as those involving magnesium nanocrystals dispersed in a polymer matrix like poly(methyl methacrylate) (PMMA), where bis(cyclopentadienyl)magnesium serves as a precursor material. nih.gov

In the broader context of metallocene catalysis for olefin polymerization, magnesocene complexes have been considered in the development of new catalyst systems. uni-konstanz.de Although zirconocene-based catalysts are more common, the synthesis of such catalysts can involve magnesocene derivatives as intermediates. uni-konstanz.de

Dehydrocoupling Reactions (e.g., Amine Boranes)

Magnesium-based compounds, including magnesocene and its derivatives, have proven to be effective catalysts for the dehydrocoupling of amine boranes. d-nb.infonih.govresearchgate.netscispace.com This reaction is of interest for chemical hydrogen storage. Magnesocenophanes, which are ansa-metallocenes with bridged cyclopentadienyl (B1206354) ligands, have shown particular promise. d-nb.infoscispace.com The catalytic activity is strongly influenced by the ligand system, with d-nb.infomagnesocenophanes demonstrating higher efficacy in the dehydrocoupling of dimethylamine (B145610) borane (B79455) compared to unbridged magnesocene. d-nb.infoscispace.com

The dehydrocoupling of dimethylamine borane to the cyclic diborazane (B14709015) can be achieved at room temperature using magnesocenophane catalysts, a significant advantage over other magnesium-based systems that often require elevated temperatures. d-nb.info The mechanism is proposed to involve a cooperative, ligand-assisted process. nih.gov

| Catalyst/Precatalyst | Substrate | Conditions | Conversion | Product | Ref. |

| C d-nb.infomagnesocenophane (1a) | Dimethylamine borane (2a) | 5 mol%, dme, room temp., 16 h | >95% | Cyclic diborazane (3a) | d-nb.info |

| Magnesocene (Cp2Mg) | Dimethylamine borane (2a) | 5 mol%, dme, room temp., 24 h | 50% | Cyclic diborazane (3a) | d-nb.info |

| β-diketiminato magnesium n-butyl | n-butylamine and HBpin | C6D6, room temp. | Quantitative | n-butylaminoborane | nih.gov |

Hydroamination Reactions

Magnesium complexes, including those derived from or related to magnesocene, have been utilized as catalysts in hydroamination reactions. uni-saarland.denih.gov These reactions, involving the addition of an N-H bond across a C-C multiple bond, are fundamental for the synthesis of nitrogen-containing organic molecules. Chiral magnesium catalysts have been developed for the enantioselective hydroamination/cyclization of aminoalkenes, achieving high efficiency and enantioselectivities. nih.gov While research has heavily focused on alkaline earth metals like calcium, there is a renewed interest in organomagnesium complexes for these transformations. researchgate.net The catalytic activity in hydroamination is influenced by factors such as the cation charge density of the precatalyst. wikipedia.org

Role as Precatalysts versus Active Catalysts

In many catalytic applications, there is a distinction to be made between whether the initially introduced magnesium compound is the active catalyst or a precatalyst that transforms into the active species under reaction conditions. In the dehydrocoupling of amine boranes, it has been suggested that magnesocenophanes are not merely precatalysts, as the ansa-ligand system plays a crucial role in the catalytic cycle. d-nb.info However, in other systems, the magnesium compound may serve as a precatalyst. For instance, in some hydroamination reactions, the initially added complex can be considered a precatalyst, with a different species being the active catalyst in the catalytic cycle. researchgate.net The investigation into the precise nature of the catalytically active species is an active area of research.

Precursors in Material Science and Deposition Techniques

The volatility and reactivity of magnesocene make it an attractive precursor for the deposition of magnesium-containing thin films, which have a range of technological applications.

Chemical Vapor Deposition (CVD) of Magnesium Oxide (MgO) Thin Films

Bis(cyclopentadienyl)magnesium is a widely used precursor for the Metal-Organic Chemical Vapor Deposition (MOCVD) of magnesium oxide (MgO) thin films. mocvd-precursor-encyclopedia.demdpi.com MgO is a technologically important material with a wide band gap and high dielectric constant, finding use as a buffer layer, in tunnel junctions, and as a protective coating. illinois.edu Magnesocene has been employed for the MOCVD growth of MgO as passivating buffer layers for the deposition of other materials. mocvd-precursor-encyclopedia.de

The deposition of MgO thin films can be achieved through various techniques, including CVD and Atomic Layer Deposition (ALD). illinois.edunih.govgoogle.com In these processes, magnesocene is supplied to a reactor along with an oxygen source, such as water or oxygen gas, to form the MgO film on a substrate. mocvd-precursor-encyclopedia.degoogle.com The properties of the resulting MgO films, such as their stoichiometry and purity, are dependent on the deposition conditions. illinois.edu While magnesocene is a popular precursor due to its volatility, its solid nature can present challenges for consistent delivery in industrial applications. mocvd-precursor-encyclopedia.de This has led to the development of alternative precursors and delivery methods. mocvd-precursor-encyclopedia.deillinois.edu

| Deposition Technique | Precursor(s) | Substrate | Deposition Temperature | Application of Film | Ref. |

| MOCVD | Mg(C5H5)2, O2 | GaAs | Low | Passivating buffer layers | mocvd-precursor-encyclopedia.de |

| CVD | Mg(DMADB)2, H2O | - | 225-800 °C | High-purity, dense MgO films | illinois.edu |

| Spray Pyrolysis | Magnesium acetate | Glass | 450 °C | Optoelectronic applications | nih.gov |

| ALD | Mg(Cp)2, H2O | Si(100) | 80-350 °C | MgO thin films | researchgate.net |

P-Type Doping of Group III Nitrides (e.g., GaN) in MOCVD

Magnesocene is a widely utilized precursor for introducing magnesium (Mg) to achieve p-type doping in Gallium Nitride (GaN) and other Group III-nitride semiconductors during Metal-Organic Chemical Vapor Deposition (MOCVD). acs.orgmocvd-precursor-encyclopedia.de Despite its common use, the process presents challenges in achieving precise and repeatable control over Mg incorporation into the semiconductor films. acs.orggoogle.com

A primary issue is the "memory effect," a phenomenon characterized by long transients in the Mg concentration profile when the dopant flow is started or stopped, leading to graded rather than sharp doping junctions. google.comresearchgate.net This effect significantly complicates the fabrication of complex device structures that require abrupt interfaces. google.com Research has identified the root cause of this issue as a parasitic chemical reaction between magnesocene and ammonia (B1221849) (NH₃), the standard nitrogen source in GaN MOCVD. acs.orgacs.org

Spectroscopic studies and Density Functional Theory (DFT) calculations have confirmed that magnesocene and ammonia react to form stable, condensable Lewis acid-base adducts, namely NH₃-MgCp₂ and (NH₃)₂-MgCp₂. acs.orgresearchgate.netacs.org These adducts can form and condense on the cooler surfaces of the MOCVD reactor, acting as a reservoir for magnesium that is later released, causing the memory effect. acs.orgosti.gov The formation of these adducts is a reversible process dependent on the partial pressure of ammonia. acs.orgacs.org To mitigate this, methods such as heating the reactor surfaces between the gas mixing point and the substrate have been developed to prevent the condensation of these parasitic adducts. google.com

To improve the reliability of the doping process, alternative delivery methods have been explored. Using a liquid solution of magnesocene, as opposed to the traditional solid source, has been shown to enhance the efficiency of Mg incorporation and provide more reliable and speedy delivery, thereby reducing the memory effects. core.ac.uk

Below is a table summarizing the electrical properties of Mg-doped GaN films grown under various MOCVD conditions, illustrating the impact of dopant flow rate on the resulting material characteristics.

| Growth Run | Mg Flow (nmol/min) | Resistivity (ρ, Ω·cm) | Hole Mobility (μH, cm²/Vs) | Hole Concentration (p, cm⁻³) |

| Sample 1 | 62 | 2.5 | 10 | 2.5 x 10¹⁷ |

| Sample 2 | 94 | 1.8 | 9 | 3.9 x 10¹⁷ |

| Sample 3 | 125 | 1.2 | 8 | 6.5 x 10¹⁷ |

| Sample 4 | 168 | 0.9 | 7 | 9.9 x 10¹⁷ |

This table is based on data presented for p-type GaN doping experiments, showing a clear trend of decreasing resistivity and increasing hole concentration with higher magnesocene flow rates. core.ac.uk

Synthesis of Novel Polymer Composites with Enhanced Properties

Magnesocene and its derivatives are emerging as valuable precursors in the synthesis of advanced polymer composites, particularly metallocene-based polymers. These materials combine the processability of polymers with the unique electronic and thermal properties of organometallic compounds. A significant area of research is the use of strained magnesocenophanes—molecules where the two cyclopentadienyl rings are linked by a bridge—as monomers in Ring-Opening Transmetalation Polymerization (ROTP). researchgate.netd-nb.info

This synthetic strategy allows for the creation of high molecular weight poly(metallocenylenes), such as polyferrocenylmethylenes (PFM), which are not easily accessible through other methods. The process involves synthesizing a strained carba Current time information in Bangalore, IN.magnesocenophane, which then undergoes polymerization via transmetalation with an iron salt. d-nb.info The properties of the resulting polymer, such as molecular weight and glass transition temperature (Tg), can be tuned by modifying the substituents on the bridging atom or the cyclopentadienyl rings of the magnesocenophane precursor. researchgate.netd-nb.info

Research has demonstrated the synthesis of various symmetrically and asymmetrically substituted carba Current time information in Bangalore, IN.magnesocenophanes, which serve as monomers for PFMs with a range of molecular weights (Mw from 1,900 to 15,100 g/mol ) and thermal properties. d-nb.info For instance, PFMs exhibit higher glass transition temperatures compared to their silicon-bridged analogues (polyferrocenylsilanes), which is attributed to the more rigid nature of the carbon bridge in the polymer backbone. d-nb.info

The table below presents data on different polyferrocenylmethylenes synthesized from magnesocenophane precursors, highlighting the influence of the monomer structure on the final polymer properties.

| Polymer | Monomer Precursor (Carba Current time information in Bangalore, IN.magnesocenophane) | Molecular Weight (Mw, g/mol ) | Dispersity (Đ) | Glass Transition Temp. (Tg, °C) |

| PFM 3a | Dimethyl-bridged | 10,200 | 1.62 | 62.0 |

| PFM 3b | Ethyl-methyl-bridged | 15,100 | 1.81 | 75.8 |

| PFM 3c | Allyl-methyl-bridged | 11,300 | 1.74 | 70.3 |

| PFM 3e | Cyclobutyl-spiro-bridged | 1,900 | 1.48 | 105.1 |

This table showcases a selection of polyferrocenylmethylenes (PFMs) and their properties, demonstrating how the substituent groups on the magnesocenophane monomer influence the molecular weight and thermal stability of the resulting polymer. d-nb.info

Energy Storage Systems

Investigation of Magnesocene as an Electrolyte Component in Magnesium Ion Batteries

Magnesocene has been identified as a promising candidate for a new class of halide-free electrolytes for rechargeable magnesium batteries. researchgate.netnih.gov Unlike conventional magnesium electrolytes, which are often based on Grignard reagents or contain corrosive halides, magnesocene-based solutions offer a simpler, non-corrosive alternative. researchgate.net When dissolved in ether-based solvents like tetrahydrofuran (B95107) (THF), magnesocene (MgCp₂) forms an electrolyte solution that enables reversible deposition and stripping of magnesium metal. researchgate.netdtu.dk

A key advantage of the MgCp₂/THF system is its ability to cycle a magnesium metal anode with low overpotentials for many cycles. researchgate.netnih.gov Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy have confirmed that the electrolyte remains stable and does not decompose during prolonged electrochemical cycling. researchgate.net However, a significant drawback is the low ionic conductivity of these solutions, which arises because magnesocene is only slightly dissociated in the solvent. researchgate.netnih.gov

Computational studies have provided deeper insight into the electrolyte's function, suggesting that the solvation of the magnesium ion by both the cyclopentadienyl (Cp⁻) anion and THF molecules is crucial. dtu.dkdtu.dk Species such as MgCp₂THF₂ are believed to play a vital role in the magnesium plating process, facilitating smooth deposition with small overpotentials. dtu.dkresearchgate.net

Electrochemical Stability and Surface Reactions at Electrodes in Battery Systems

The performance of any electrolyte is fundamentally linked to its electrochemical stability window (ESW) and its reactivity with the electrodes. For magnesocene-based electrolytes, the anodic (oxidative) stability limit has been measured to be between 1.5 V and 1.8 V versus a Mg/Mg²⁺ reference electrode, depending on the electrode material used (e.g., platinum or stainless steel). researchgate.netnih.gov While this limits its use to low-voltage cathode materials, it is sufficient for certain battery chemistries. nih.gov

At the anode, the electrolyte shows excellent stability. Studies indicate that the MgCp₂/THF solution does not readily decompose on the surface of a magnesium metal anode. dtu.dkresearchgate.net The magnesium deposited from this electrolyte exhibits a distinct "cauliflower-like" morphology. researchgate.netnih.gov

The oxidation of the electrolyte is primarily governed by the Cp⁻ anion. dtu.dkdtu.dk Density functional theory (DFT) calculations predict that upon oxidation, the Cp⁻ anion is likely to form polymerized end-products. dtu.dkdtu.dk These computational studies are also being used to explore derivatives of the Cp⁻ anion that could potentially widen the electrochemical stability window, although any modification must also consider the impact on Mg²⁺ solvation and plating efficiency. dtu.dk

Development of Novel Organomagnesium Reagents

Beyond its applications in materials science, magnesocene is a foundational compound for the development of new and specialized organomagnesium reagents. Its primary utility in this area is as a cyclopentadienyl (Cp) group transfer agent. wikipedia.org It is widely used in transmetalation reactions to synthesize a variety of transition metal metallocenes, according to the general reaction: MgCp₂ + MCl₂ → MCp₂ + MgCl₂. wikipedia.org

Furthermore, magnesocene can undergo ligand exchange reactions to create novel half-sandwich compounds. For example, reacting magnesocene with a magnesium halide (MgX₂) in THF produces the CpMgX reagent, which is a valuable synthetic intermediate. wikipedia.org

Recent research has expanded the synthetic utility of the magnesocene framework by incorporating functional groups. Diphosphanyl-substituted magnesocenes have been synthesized and characterized, serving as effective reagents for transferring functionalized Cp ligands to other elements. nih.gov For instance, these compounds have been used in transmetalation reactions with dichlorides of group 14 elements (like tin) and group 15 elements (like antimony) to create novel, phosphorus-functionalized stannocenes and stibonocenes. nih.gov These new metallocenes themselves can act as complex ligands in coordination chemistry. nih.gov

Another avenue of development involves the reaction of magnesocene with amines. Treatment with primary and secondary amines leads to the formation of surprisingly stable magnesocene-amine adducts. acs.org X-ray crystallography has revealed that some of these adducts feature unusual structural distortions, including η²-coordination of a cyclopentadienyl ring and intramolecular N-H···C₅H₅⁻ hydrogen bonds. acs.org These structurally unique adducts represent a new class of organomagnesium reagents with potentially altered reactivity and solubility.

The table below summarizes some of the novel organomagnesium reagents derived from magnesocene.

| Reagent Class | General Formula / Description | Synthetic Application | Reference |

| Half-Sandwich Halides | CpMgX (X = Cl, Br, I) | Intermediate for synthesizing substituted cyclopentadienes. | wikipedia.org |

| Diphosphanyl-magnesocenes | Mg(C₅H₄PR₂)₂ (R = iPr, Ph) | Transfer of phosphanyl-functionalized Cp rings to other metals (e.g., Fe, Sn, Sb). | nih.gov |

| Magnesocene-Amine Adducts | (Cp)₂Mg(HNR₂) / (Cp)₂Mg(H₂NR)ₓ | Novel reagents with modified structures and solubility; potential precursors. | acs.org |

Advanced Analytical and Spectroscopic Characterization in Magnesocene Research

Vibrational Spectroscopy (e.g., Infrared Spectroscopy for Bonding and Hydrogen Bonding)

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a powerful tool for probing the bonding within magnesocene and its adducts. The technique is especially sensitive to changes in the molecular environment, such as the formation of hydrogen bonds.

In studies of magnesocene amine adducts, IR spectroscopy has provided evidence for N-H···C₅H₅ hydrogen bonding. wayne.edu This interaction, where the hydrogen atom of the amine ligand interacts with the π-electron system of the cyclopentadienyl (B1206354) (Cp) ring, leads to observable shifts in the vibrational frequencies. The formation of a hydrogen bond typically weakens the original bond (e.g., N-H), causing a decrease in its stretching frequency, which is observable in the IR spectrum. youtube.comyoutube.com The extent of this shift can provide information about the strength of the hydrogen bond. youtube.comnih.gov

For instance, the analysis of the IR spectra of various magnesocene-amine adducts reveals changes in the N-H stretching region upon coordination to the magnesocene. wayne.edu This is consistent with the formation of hydrogen bonds between the amine protons and the electron-rich Cp rings. wayne.edu The broadening of the N-H stretching band is another characteristic feature of hydrogen bonding, arising from the various hydrogen-bonded environments present in the sample. youtube.com

Molecular orbital calculations on model complexes, such as Cp₂Mg(NH₂CH₃), support the experimental findings of N-H···C₅H₅ hydrogen bonding. wayne.edu These calculations can estimate the strength of such interactions. wayne.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of magnesocene and its derivatives in both solution and the solid state.

Solution-state NMR, including ¹H and ¹³C NMR, provides detailed information about the structure and purity of magnesocene compounds in solution. wayne.eduresearchgate.net The chemical shifts of the cyclopentadienyl protons and carbons are sensitive to the electronic environment around the magnesium center.

In magnesocene amine adducts, ¹H NMR spectroscopy is used to study the dynamic exchange processes occurring in solution. wayne.edu For example, the observation of a single, sharp cyclopentadienyl proton resonance at various temperatures indicates that the exchange between η⁵- and η²-coordinated cyclopentadienyl ligands is fast on the NMR timescale. wayne.edu The coalescence of signals at different temperatures can be used to determine the energy barriers for these exchange processes. wayne.edu

Furthermore, mixing equimolar amounts of different magnesocene adducts and observing a single averaged cyclopentadienyl resonance in the ¹H NMR spectrum points to a fast exchange equilibrium in solution. wayne.edu This highlights the lability of the ligands attached to the magnesocene core. wayne.edu

Multinuclear NMR, including ²⁵Mg NMR, offers direct insight into the coordination environment of the magnesium ion. researchgate.net The ²⁵Mg chemical shifts are highly dependent on the solvent and the concentration, indicating complex equilibria involving solvent coordination. researchgate.net For example, in tetrahydrofuran (B95107) (THF), the ²⁵Mg chemical shift of magnesocene changes significantly with the molar ratio of MgCp₂ to THF, suggesting the formation of various solvated species. researchgate.net

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|---|

| Cp₂Mg | Benzene-d₆ | 6.03 (s, 10H, C₅H₅) | - |

| Cp₂Mg(NH₂CH(CH(CH₃)₂)₂) | Benzene-d₆ | 6.19 (s, 10H, C₅H₅) | - |

| Cp₂Mg(NH₂CH₂Ph)₂ | Dichloromethane-d₂ | 6.06 (s, 10H, C₅H₅) | - |

Solid-state NMR (ssNMR) spectroscopy provides valuable structural information on magnesocene compounds in their solid form, complementing data from X-ray diffraction. acs.orgnih.govmdpi.com This technique is particularly useful for characterizing materials that are amorphous, nanocrystalline, or exhibit disorder. ethz.ch

For magnesocene derivatives, ssNMR can distinguish between different coordination modes of the cyclopentadienyl rings. nih.gov For example, in the solid-state structure of some magnesocene adducts, one Cp ring might be η⁵-coordinated while the other is η²-coordinated. wayne.edunih.gov While these distinct environments might average out in solution due to dynamic exchange, they can be observed in the solid state. nih.gov